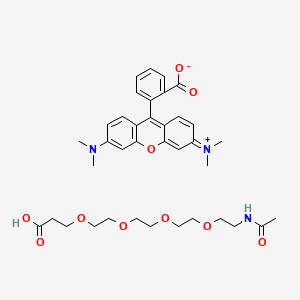

Tamra-peg4-cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H47N3O10 |

|---|---|

Molecular Weight |

693.8 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C13H25NO7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(15)14-3-5-19-7-9-21-11-10-20-8-6-18-4-2-13(16)17/h5-14H,1-4H3;2-11H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

DXWGUIPDUGUNCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of Tamra-peg4-cooh

An In-depth Technical Guide to the Structure and Application of TAMRA-PEG4-COOH

Introduction

This compound is a fluorescent labeling reagent widely utilized in biological research and drug development. It incorporates the well-known fluorophore TAMRA (Tetramethylrhodamine) linked to a hydrophilic polyethylene glycol (PEG) spacer, terminating in a reactive carboxylic acid group. This structure allows for the covalent attachment of the bright orange-red TAMRA dye to various biomolecules, including proteins, peptides, and amine-modified nucleic acids. The PEG4 linker enhances solubility in aqueous buffers and provides a flexible spacer arm, which can minimize steric hindrance and reduce the potential for the dye to interfere with the biological activity of the conjugated molecule.

Core Molecular Structure

The structure of this compound can be deconstructed into three primary functional components:

-

5-TAMRA Fluorophore : The fluorescent component is 5-Carboxytetramethylrhodamine (5-TAMRA). It consists of a xanthene core with two dimethylamino groups, which are key to its fluorescent properties. The "5-Carboxy" designation indicates that the point of attachment for the linker is at the 5-position of the pendant phenyl ring. TAMRA is characterized by its strong absorption in the green-yellow region of the visible spectrum and its bright orange-red emission.[1][2][3]

-

PEG4 Linker : A hydrophilic spacer composed of four repeating ethylene glycol units (-(CH2CH2O)4-). This polyethylene glycol linker serves multiple purposes: it increases the overall water solubility of the molecule, it acts as a flexible spacer to separate the fluorophore from the target molecule, and it can reduce aggregation and non-specific binding of the conjugate.

-

Terminal Carboxylic Acid (-COOH) : This functional group is located at the terminus of the PEG4 linker.[4][5] While not reactive with amines on its own, it can be readily activated to form a highly reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then efficiently react with primary amine groups on target biomolecules to form a stable, covalent amide bond.[6]

The components are connected sequentially, with the carboxyl group of the 5-TAMRA molecule forming a stable amide bond with the amine terminus of an amino-PEG4-carboxylic acid linker.

Physicochemical Properties

The quantitative properties of this compound are summarized below. These values are critical for experimental design, including calculating molar concentrations and setting up appropriate fluorescence detection parameters.

| Property | Value | Source |

| Chemical Formula | C36H43N3O10 | [6] |

| Molecular Weight | ~677.75 g/mol | [6] |

| Excitation Max. | ~553 nm | [5] |

| Emission Max. | ~575 nm | [5] |

Experimental Protocols: Bioconjugation

The terminal carboxylic acid of this compound is typically conjugated to primary amines (-NH2) on target molecules through a two-step process involving in-situ activation.

General Protocol for Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxyl group and subsequent reaction with an amine-containing molecule (e.g., a protein).

Workflow Diagram:

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing molecule (e.g., protein)

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.5-8.5.

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassette).

Methodology:

-

Activation of this compound :

-

Dissolve this compound and NHS in anhydrous DMF or DMSO to a suitable concentration (e.g., 10 mg/mL).

-

Add EDC to the solution. A slight molar excess of both EDC and NHS (e.g., 1.2 equivalents relative to the TAMRA reagent) is recommended.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature. The result is an in-situ formation of the more reactive TAMRA-PEG4-NHS ester.

-

-

Conjugation to Amine-Containing Molecule :

-

Dissolve the target molecule in the reaction buffer. The buffer must be free of primary amines (e.g., do not use Tris buffer). The optimal pH for the reaction is between 7.5 and 8.5 to ensure the target amine groups are deprotonated and nucleophilic.

-

Add the activated TAMRA-PEG4-NHS ester solution to the target molecule solution. The molar ratio of dye to target will depend on the desired degree of labeling and should be optimized empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification :

-

Following incubation, the conjugate must be purified from unreacted dye and reaction byproducts.

-

For macromolecules like proteins, size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis are effective purification methods.

-

This general protocol provides a robust starting point for the covalent labeling of biomolecules using this compound, enabling a wide range of applications in fluorescence microscopy, flow cytometry, and FRET-based assays.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. 5-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-TAMRA (5-Carboxytetramethylrhodamine), Fluorescent dye for DNA, peptides and proteins (CAS 91809-66-4) | Abcam [abcam.com]

- 4. TAMRA-PEG4-COOH_TargetMol [targetmol.com]

- 5. TAMRA-PEG4-acid, 1909223-02-4 | BroadPharm [broadpharm.com]

- 6. TAMRA-PEG4-acid | 1909223-02-4 | Benchchem [benchchem.com]

In-Depth Technical Guide to the Photophysical Properties of TAMRA-PEG4-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of TAMRA-PEG4-COOH, a widely used fluorescent label in biological research and drug development. This document details the spectral characteristics, quantum yield, and fluorescence lifetime of this fluorophore, along with experimental protocols for their measurement. Furthermore, it presents common applications, including bioconjugation and its use in Fluorescence Resonance Energy Transfer (FRET) assays.

Core Photophysical Properties

TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye. The incorporation of a polyethylene glycol (PEG) linker, in this case, a PEG4 spacer, enhances the hydrophilicity of the molecule, which can reduce aggregation and non-specific binding of conjugates. The terminal carboxylic acid (COOH) group allows for covalent attachment to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides through the formation of an amide bond.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound and related TAMRA derivatives. It is important to note that the environment, such as solvent polarity and pH, can influence these properties.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~546 - 555 nm | In methanol or aqueous buffers.[1][2] |

| Emission Maximum (λem) | ~565 - 580 nm | In methanol or aqueous buffers.[1][2] |

| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | In methanol.[2] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | Estimated value based on a TAMRA amine derivative. The exact value for this compound may vary. |

| Fluorescence Lifetime (τ) | ~0.5 - 3.0 ns | Highly dependent on the local environment and conjugation state. Unconjugated TAMRA has a lifetime that can be quenched or enhanced upon binding.[3] |

Experimental Protocols

Measurement of Photophysical Properties

1. Determination of Molar Extinction Coefficient:

The molar extinction coefficient is determined by measuring the absorbance of a series of known concentrations of the dye in a specific solvent using a UV-Vis spectrophotometer. According to the Beer-Lambert law (A = εcl), the extinction coefficient can be calculated from the slope of a plot of absorbance versus concentration.

2. Measurement of Fluorescence Quantum Yield (Comparative Method):

The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield.

-

Materials:

-

This compound solution of known absorbance (typically < 0.1 at the excitation wavelength).

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[4]

-

Spectrofluorometer.

-

-

Procedure:

-

Prepare a solution of the standard with an absorbance that is closely matched to the this compound solution at the same excitation wavelength.

-

Measure the fluorescence emission spectrum of both the standard and the sample, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

3. Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

Fluorescence lifetime is measured using a TCSPC system.

-

Principle: The sample is excited by a pulsed light source (e.g., a picosecond laser), and the time delay between the excitation pulse and the detection of the emitted photons is measured. By collecting the arrival times of many photons, a histogram is built that represents the decay of the fluorescence intensity over time.

-

Procedure:

-

The sample is placed in a fluorometer equipped with a TCSPC system.

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay of the sample is recorded.

-

The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For TAMRA derivatives, a multi-exponential decay is often observed, indicating different conformational states or environments.[3]

-

Applications and Experimental Workflows

Protein Labeling with this compound

The carboxylic acid group of this compound can be activated to react with primary amines on proteins, such as the ε-amino group of lysine residues.

Caption: Workflow for Protein Labeling with this compound.

Fluorescence Resonance Energy Transfer (FRET) Assay

TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions. A common FRET pair is a green fluorescent protein (GFP) as the donor and TAMRA as the acceptor.

Caption: Principle of a FRET-based protein interaction assay.

This guide provides a foundational understanding of the photophysical properties of this compound and its application in common biological research techniques. For specific experimental applications, further optimization of protocols is recommended.

References

- 1. glpbio.com [glpbio.com]

- 2. 5/6-TAMRA-PEG4-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 3. Fluorescence characteristics of 5-carboxytetramethylrhodamine linked covalently to the 5' end of oligonucleotides: multiple conformers of single-stranded and double-stranded dye-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG4-COOH

This technical guide provides a comprehensive overview of the spectral properties of TAMRA-PEG4-COOH, a widely used fluorescent dye in biological research and drug development. It is intended for researchers, scientists, and professionals who utilize fluorescence-based techniques for labeling and detecting biomolecules. This document details the dye's key quantitative data, experimental protocols for its use, and visual representations of the underlying principles and workflows.

Core Spectroscopic and Physicochemical Properties

TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorophore known for its high photostability.[1] The addition of a PEG4 (tetraethylene glycol) spacer enhances water solubility and minimizes non-specific binding, while the terminal carboxylic acid (-COOH) group allows for covalent conjugation to primary amines on biomolecules, such as proteins and amine-modified oligonucleotides, after activation.[2][3][4]

The quantitative characteristics of this compound are summarized below. It is important to note that spectral properties can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule.[5][6]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~553 - 560 nm | [2][3][7] |

| Emission Maximum (λem) | ~575 - 580 nm | [1][2][3][8] |

| Molar Extinction Coefficient (ε) | 80,000 - 95,000 M⁻¹cm⁻¹ | [3][5][7] |

| Quantum Yield (Φ) | 0.3 - 0.7 | [6][9] |

| Reactive Group | Carboxylic Acid (-COOH) | [2][3][4] |

| Solubility | Water, DMSO, DMF | [3][4] |

Experimental Protocols

Measurement of Fluorescence Spectra

The determination of excitation and emission spectra is performed using a spectrofluorometer (or fluorimeter).[10] The general setup involves a light source, an excitation monochromator, a sample cuvette holder, an emission monochromator, and a detector (e.g., a photomultiplier tube).[11] The emission is typically collected at a 90° angle to the excitation beam to minimize detection of scattered excitation light.[10][11]

A. Emission Spectrum Measurement:

-

Prepare a dilute solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

-

Set the excitation monochromator to the dye's maximum absorption wavelength (e.g., 553 nm).[12]

-

Scan the emission monochromator across a range of wavelengths that includes the expected emission peak (e.g., 560 nm to 700 nm).[13]

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.[14]

B. Excitation Spectrum Measurement:

-

Using the same sample, set the emission monochromator to the dye's maximum emission wavelength (e.g., 575 nm).[12]

-

Scan the excitation monochromator across a range of wavelengths that includes the expected absorption peak (e.g., 480 nm to 570 nm).

-

Record the resulting fluorescence intensity at each excitation wavelength. The resulting excitation spectrum is generally identical in shape to the absorption spectrum.[10]

Protocol for Labeling Biomolecules

The carboxylic acid group on this compound must first be activated to react with primary amines (e.g., the ε-amino group of lysine residues in proteins). This is commonly achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester in situ using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Alternatively, a pre-activated TAMRA NHS ester can be used directly. The following is a general protocol for labeling proteins with a TAMRA NHS ester.

Materials:

-

TAMRA NHS Ester.[15]

-

Biomolecule (e.g., protein, antibody) with primary amines.

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0 (must be amine-free, so avoid Tris or glycine).[6][15]

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the dye.[15]

-

Purification column (e.g., gel filtration, desalting column like Sephadex G-25) to separate the labeled conjugate from free dye.[15]

Procedure:

-

Prepare Dye Stock: Dissolve the TAMRA NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). This should be done immediately before use as NHS esters are moisture-sensitive.[15]

-

Prepare Biomolecule: Dissolve the protein or other biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[15]

-

Conjugation Reaction: Add a 5-10 molar excess of the dissolved TAMRA NHS ester to the biomolecule solution. Stir or vortex gently to mix.[15]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]

-

Purification: Following incubation, purify the labeled biomolecule from the unreacted dye and byproducts using a desalting or gel filtration column.[15]

-

Storage: Store the purified, labeled conjugate at 4°C, protected from light.[15]

Visualizations

The following diagrams illustrate the core fluorescence process and a typical experimental workflow for biomolecule conjugation.

Caption: The Jablonski diagram illustrates the process of fluorescence, including excitation to a higher energy state, relaxation, and subsequent emission of a longer-wavelength photon.

Caption: A typical workflow for conjugating a TAMRA NHS ester to a protein, from reagent preparation to final purification and storage.

References

- 1. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]

- 2. TAMRA-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]

- 3. TAMRA-PEG4-acid, 1909223-02-4 | BroadPharm [broadpharm.com]

- 4. TAMRA-PEG4-acid | 1909223-02-4 | Benchchem [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. lifetein.com [lifetein.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 11. iss.com [iss.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. youdobio.com [youdobio.com]

A Technical Guide to the Molar Extinction Coefficient of TAMRA-PEG4-COOH for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of Tetramethylrhodamine (TAMRA)-PEG4-COOH, a fluorescent dye commonly utilized in biological and pharmaceutical research. This document details the quantitative optical properties of TAMRA and its derivatives, outlines experimental protocols for determining the molar extinction coefficient, and illustrates key experimental workflows and related signaling pathway applications.

Quantitative Optical Properties of TAMRA Derivatives

The molar extinction coefficient (ε) is a critical parameter for quantitative fluorescence-based assays, as it relates the absorbance of a substance to its concentration according to the Beer-Lambert law. The value of ε for TAMRA derivatives can vary depending on the specific isomer, conjugation state, and solvent conditions. Below is a summary of the molar extinction coefficients for TAMRA-PEG4-COOH and other relevant TAMRA derivatives.

| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Solvent/Conditions |

| TAMRA-PEG4-acid | 80,000 | 553 | 575 | Not specified |

| TAMRA-PEG4-DBCO | 80,000 | 553 | 575 | Not specified[1] |

| 5/6-TAMRA-PEG4-Alkyne | 92,000 | 546 | 565 | Methanol[2] |

| TAMRA Acid (mixed isomers) | 92,000 | 553 | 575 | Not specified[3] |

| 5-TAMRA NHS Ester | 95,000 | 546 | 580 | Not specified[4] |

| 5(6)-TAMRA | 90,000 | 552 | 578 | Not specified[5] |

| 5-TAMRA SE | 84,000 | 541 | 567 | Not specified |

| 5(6)-TAMRA (coupled) | 95,000 | 540 | 565 | pH 7.0 buffer[6] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient is essential for quantitative applications. The following protocol outlines the standard method for determining ε for a fluorescent dye such as this compound.

Objective: To determine the molar extinction coefficient of this compound in a specific solvent.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO, DMF, or an aqueous buffer such as PBS)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes with a 1 cm path length

Procedure:

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the weighed compound in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration. For example, dissolve 1 mg of this compound (Molecular Weight: 677.74 g/mol ) in 1 mL of DMSO to get a ~1.47 mM stock solution.

-

-

Prepare a Series of Dilutions:

-

Perform a series of serial dilutions of the stock solution to obtain a range of concentrations in the micromolar (µM) range. It is crucial to use calibrated pipettes and volumetric flasks for accuracy.

-

-

Measure Absorbance:

-

Construct a Calibration Curve:

-

Plot the measured absorbance at λ_max on the y-axis against the corresponding molar concentration on the x-axis.

-

-

Calculate the Molar Extinction Coefficient:

-

According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve represents the product of the molar extinction coefficient (ε) and the path length of the cuvette (l).

-

Since the path length is typically 1 cm, the slope of the line is equal to the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

-

Visualization of Experimental Workflow and Signaling Pathway Application

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for fluorescently labeling a peptide and a common application of TAMRA-labeled molecules in studying molecular interactions via Fluorescence Resonance Energy Transfer (FRET).

Experimental Workflow: Peptide Labeling

Caption: Workflow for labeling a peptide with this compound.

Signaling Pathway Application: FRET

TAMRA is frequently used as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein or protein-peptide binding.[7][8] A common FRET pair is Fluorescein (FAM) as the donor and TAMRA as the acceptor.

Caption: FRET mechanism with a TAMRA-labeled peptide.

References

- 1. TAMRA-PEG4-DBCO, 1895849-41-8 | BroadPharm [broadpharm.com]

- 2. 5/6-TAMRA-PEG4-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 3. TAMRA Acid, 98181-63-6 | BroadPharm [broadpharm.com]

- 4. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 5. 5(6)-TAMRA [5(6)-Carboxytetramethylrhodamine] *CAS 98181-63-6* | AAT Bioquest [aatbio.com]

- 6. interchim.fr [interchim.fr]

- 7. genelink.com [genelink.com]

- 8. lifetein.com [lifetein.com]

Unveiling the Quantum Yield of TAMRA: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Photophysical Core of a Workhorse Fluorophore

This technical guide provides a comprehensive overview of the quantum yield of Tetramethylrhodamine (TAMRA), a widely used fluorescent dye in biological and biomedical research. Addressed to researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies for quantum yield determination, and presents a visual workflow for this critical measurement.

Core Photophysical Properties of TAMRA

TAMRA, a member of the rhodamine family of dyes, is prized for its bright orange-red fluorescence and photostability.[1] Its utility in applications ranging from fluorescence microscopy and spectroscopy to Förster Resonance Energy Transfer (FRET) assays is fundamentally linked to its quantum yield (Φ), a measure of its fluorescence efficiency. The quantum yield of TAMRA is not a fixed value but is highly sensitive to its molecular environment.

Quantitative Analysis of TAMRA's Quantum Yield

The quantum yield of TAMRA can vary significantly depending on its chemical form (e.g., as a salt or an activated ester) and its local environment. The following tables summarize the reported quantum yield values for TAMRA under different conditions.

| Form | Quantum Yield (Φ) | Notes |

| General | 0.3–0.5 | This range is often cited in commercial literature but lacks specific experimental context.[1] |

| 5-TAMRA NHS Ester | 0.1 | Amine-reactive form commonly used for labeling.[2] |

| 6-TAMRA NHS Ester | 0.1 | Isomer of the amine-reactive form with nearly identical optical properties. |

| TAMRA-DNA Aptamer Conjugate | 0.11 | Demonstrates quenching upon conjugation to nucleic acids. |

Table 1: Quantum Yield of Different Forms of TAMRA

The solvent environment and pH also play a crucial role in modulating the quantum yield of TAMRA.

| Solvent/Condition | Quantum Yield (Φ) | Effect |

| Alkaline (pH > 8.0) | Decreased | Structural changes in the rhodamine backbone lead to a reduction in fluorescence. |

| Acidic to Neutral | Optimal | TAMRA performs best in slightly acidic to neutral environments.[1] |

| Dimerization | >93% Quenching | Formation of TAMRA dimers, particularly in aqueous buffers, leads to significant self-quenching of fluorescence. |

| Proximity to Guanine | Quenching | When conjugated to DNA, the presence of nearby guanine nucleotides can quench TAMRA's fluorescence. |

Table 2: Influence of Environmental Factors on TAMRA's Quantum Yield

Experimental Protocol: Measuring the Relative Quantum Yield of TAMRA

The relative quantum yield of a fluorescent dye is most commonly determined using the comparative method. This involves comparing the fluorescence of the unknown sample (TAMRA) to that of a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol (Φ = 0.95) is a suitable standard for TAMRA due to their overlapping absorption and emission spectra.[3]

Materials

-

TAMRA sample (e.g., 5-TAMRA-NHS ester)

-

Rhodamine 6G (quantum yield standard)

-

Spectroscopy-grade ethanol

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both TAMRA and Rhodamine 6G in ethanol at a concentration of approximately 1 mg/mL.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both TAMRA and Rhodamine 6G in ethanol. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

Absorbance Measurements: For each working solution, measure the absorbance spectrum using a spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 530 nm).

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to the same wavelength used for the absorbance measurements (e.g., 530 nm).

-

Record the fluorescence emission spectrum for each working solution. The emission range should cover the entire fluorescence band of the dye (e.g., 540 nm to 700 nm for TAMRA).

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

For both TAMRA and Rhodamine 6G, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope of the resulting straight line for both the sample (Grad_TAMRA) and the standard (Grad_Std).

-

-

Calculation of Quantum Yield: The quantum yield of TAMRA (Φ_TAMRA) can be calculated using the following equation:

Φ_TAMRA = Φ_Std * (Grad_TAMRA / Grad_Std) * (η_TAMRA^2 / η_Std^2)

Where:

-

Φ_Std is the quantum yield of the standard (0.95 for Rhodamine 6G in ethanol).

-

η_TAMRA and η_Std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of TAMRA.

References

Tamra-peg4-cooh molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG4-COOH is a fluorescent labeling reagent widely utilized in biological research and drug development. It comprises a tetramethylrhodamine (TAMRA) fluorophore linked to a carboxylic acid via a 4-unit polyethylene glycol (PEG) spacer. This combination of a bright, photostable dye and a flexible, hydrophilic linker makes it an invaluable tool for the fluorescent labeling of a variety of biomolecules, including peptides, proteins, antibodies, and oligonucleotides. The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules, typically through the formation of a stable amide bond. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties

The fundamental characteristics of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 677.74 g/mol | [1] |

| Chemical Formula | C36H43N3O10 | [1][2][3] |

| Excitation Maximum (λex) | ~553 nm | [2] |

| Emission Maximum (λem) | ~575 nm | [2] |

| Appearance | Red solid | |

| Solubility | Water, DMSO, DMF | [2] |

| Reactive Group | Carboxylic Acid (-COOH) | |

| Target Functional Group | Primary Amines (-NH2) |

Experimental Protocols

The conjugation of this compound to biomolecules is most commonly achieved through a two-step process involving the activation of the carboxylic acid group followed by its reaction with a primary amine on the target molecule. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a widely adopted method for this purpose.

General Protocol for Labeling Amine-Containing Molecules with this compound

This protocol provides a general framework for the conjugation of this compound to proteins or other molecules containing primary amines. Optimization may be required for specific applications.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Desalting column or dialysis equipment

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the specific application and the scale of the reaction.

-

Prepare the Amine-Containing Molecule: Dissolve the biomolecule to be labeled in the Coupling Buffer at a suitable concentration.

-

Activate this compound:

-

In a separate tube, add the desired molar excess of this compound to the Activation Buffer.

-

Add a molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. A common starting point is a 2-5 fold molar excess of EDC/NHS over this compound.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated TAMRA-PEG4-NHS ester solution to the solution of the amine-containing molecule.

-

The pH of the reaction mixture should be adjusted to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with primary amines.

-

Incubate the reaction for 2 hours to overnight at room temperature or 4°C, with gentle mixing. The optimal time and temperature should be determined empirically.

-

-

Quench the Reaction: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted dye and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Experimental Workflow for Amine Labeling

The following diagram illustrates the general workflow for labeling a primary amine-containing molecule with this compound.

Caption: General workflow for labeling biomolecules with this compound.

Signaling Pathway Visualization

While this compound is a labeling reagent and not directly involved in signaling pathways, it is a crucial tool for studying them. For instance, a TAMRA-labeled antibody can be used to visualize a specific receptor in a signaling cascade through immunofluorescence microscopy.

The following diagram illustrates a simplified, hypothetical signaling pathway where a TAMRA-labeled antibody could be used to detect the activation of a receptor tyrosine kinase (RTK).

Caption: Use of a TAMRA-labeled antibody to detect receptor activation.

References

Navigating the Solubility of TAMRA-PEG4-COOH in Aqueous Buffers: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of labeling reagents is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the solubility of TAMRA-PEG4-COOH, a widely used fluorescent label, in aqueous buffers. It details known solubility data, explores the physicochemical principles governing its behavior in solution, and offers practical protocols for determining solubility in specific experimental systems.

Core Concepts: Structure and Physicochemical Properties

This compound, or 5(6)-Carboxytetramethylrhodamine-PEG4-Carboxylic Acid, is a fluorescent dye characterized by a rhodamine core, which provides its spectroscopic properties, a polyethylene glycol (PEG) linker (PEG4), and a terminal carboxylic acid group. The PEG linker enhances the hydrophilicity of the molecule, while the terminal carboxyl group offers a reactive handle for conjugation to primary amines and influences its solubility in a pH-dependent manner. The presence of the rhodamine core, a relatively hydrophobic moiety, contributes to its moderate overall aqueous solubility.

Quantitative Solubility Data

Precise solubility of this compound can vary depending on the specific isomer (5- or 6-carboxytetramethylrhodamine), purity, and the exact composition of the aqueous buffer. However, based on available data from various suppliers and related compounds, a general solubility profile can be summarized.

| Solvent/Buffer System | Reported Solubility | Notes |

| Water | Soluble[1][2] | Specific concentration not always provided. |

| PBS (pH 7.2) | 1 mg/mL[3] | For the closely related 5-Carboxytetramethylrhodamine. |

| DMSO (Dimethyl Sulfoxide) | Soluble[1][3][4] | Commonly used for preparing concentrated stock solutions. |

| DMF (Dimethylformamide) | Soluble[1][3][4] | Another common organic solvent for stock solution preparation. |

| DCM (Dichloromethane) | Soluble[1][2] | An organic solvent for solubilizing the compound. |

| Methanol | Soluble[4] | An alcohol-based solvent. |

It is important to note that while this compound is sold as "water-soluble," its solubility in purely aqueous solutions may be limited, especially at acidic pH. For many biological applications, the use of a co-solvent system or careful pH control is recommended to achieve desired working concentrations.

pH-Dependent Solubility of this compound

The solubility of this compound in aqueous buffers is significantly influenced by the pH of the solution. This pH dependence is primarily due to the protonation state of the carboxylic acid group and the rhodamine core itself. Rhodamine dyes can exist in equilibrium between a more soluble, fluorescent zwitterionic/cationic form and a less soluble, non-fluorescent spirolactone form. This equilibrium is pH-dependent, with the fluorescent, charged form being more prevalent in basic conditions.

At neutral to alkaline pH (typically pH > 7), the carboxylic acid group is deprotonated, forming a negatively charged carboxylate ion. This increases the overall polarity and hydrophilicity of the molecule, thereby enhancing its solubility in aqueous media. Conversely, at acidic pH (typically pH < 5), the carboxylic acid is protonated, reducing the molecule's overall charge and hydrophilicity, which can lead to decreased solubility and potential precipitation. This pH-dependent behavior is a critical consideration when designing experiments and preparing solutions of this compound in different buffer systems.

Caption: pH-dependent equilibrium of this compound in aqueous solution.

Experimental Protocol for Determining Aqueous Solubility

For researchers requiring precise knowledge of this compound solubility in a specific aqueous buffer, the following generalized protocol, based on a kinetic solubility assay, can be employed. This method relies on the principle that the formation of a precipitate will cause light scattering, which can be detected by a nephelometer or a UV-Vis spectrophotometer.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Aqueous buffer of interest (e.g., PBS, TRIS, MES) at the desired pH

-

96-well microtiter plates (clear bottom)

-

Plate reader with nephelometric or UV-Vis absorbance measurement capabilities

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mg/mL). Ensure the compound is fully dissolved.

-

Serial Dilution: Perform a serial dilution of the DMSO stock solution in the 96-well plate.

-

Addition of Aqueous Buffer: To each well containing the diluted compound, add the aqueous buffer of interest to achieve the final desired concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-5%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at the desired temperature for a set period (e.g., 2-24 hours) to allow for equilibrium to be reached. Measure the light scattering (nephelometry) or absorbance at a wavelength where the precipitate scatters light but the soluble dye has minimal absorbance (e.g., 700-800 nm) at regular intervals.

-

Data Analysis: The concentration at which a significant increase in light scattering or absorbance is observed corresponds to the kinetic solubility limit of the compound in the tested buffer.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Recommendations for Handling and Dissolution

-

Stock Solutions: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. These stock solutions can be stored at -20°C or -80°C, protected from light.

-

Working Solutions in Aqueous Buffers: When preparing working solutions in aqueous buffers, it is advisable to start with a small volume of the concentrated DMSO stock and dilute it with the aqueous buffer. To aid dissolution, vortexing or brief sonication can be employed.

-

pH Considerations: For applications requiring higher concentrations of this compound in an aqueous buffer, it is recommended to use a buffer with a pH of 7.2 or higher. If a lower pH is required, the maximum achievable concentration may be lower, and a solubility test is highly recommended.

-

Co-solvents: In cases where the desired concentration in a purely aqueous buffer cannot be achieved, the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, in the final working solution can improve solubility. However, the compatibility of the co-solvent with the biological system under investigation must be considered.

By understanding the factors that influence the solubility of this compound and employing appropriate handling and experimental techniques, researchers can ensure the successful application of this versatile fluorescent dye in their studies.

References

An In-depth Technical Guide on the Role of TAMRA in Fluorescence Resonance Energy Transfer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it an invaluable tool in various biological and biomedical research fields, including drug discovery.[1][2] The mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å.[1][3][4] This "spectroscopic ruler" allows for the investigation of molecular interactions, conformational changes in proteins, and the dynamics of biological processes.[1][5] Among the plethora of available fluorophores, Tetramethylrhodamine (TAMRA) has emerged as a widely used and versatile dye for FRET applications.[6][7] This guide provides a comprehensive overview of the core principles of TAMRA's involvement in FRET, its photophysical properties, experimental protocols for its use, and its applications in research and drug development.

The Core Principles of TAMRA in FRET

TAMRA, a derivative of rhodamine, is a bright and photostable fluorophore commonly employed as an acceptor in FRET pairs.[6] Its utility in FRET stems from its favorable spectral properties that allow for efficient energy transfer from a suitable donor fluorophore. The fundamental requirements for FRET to occur are:

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption (excitation) spectrum of the acceptor fluorophore (TAMRA).[2][4]

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers.[3][4] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor (E ∝ 1/r⁶).[4][5]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[3][4]

When these conditions are met, excitation of the donor fluorophore results in energy transfer to TAMRA, leading to a decrease in the donor's fluorescence intensity and an increase in TAMRA's fluorescence emission.[1] This change in fluorescence can be measured to determine the FRET efficiency and, consequently, the distance between the labeled molecules.

Photophysical Properties of TAMRA

The selection of a suitable FRET pair is critical for the success of an experiment. The photophysical properties of TAMRA make it an excellent acceptor for various donor fluorophores.

| Property | Value | References |

| Excitation Maximum (λabs) | ~541 - 555 nm | [8][9][10] |

| Emission Maximum (λem) | ~567 - 580 nm | [5][6][8][9][10] |

| Molar Extinction Coefficient (ε) | ~81,000 - 95,000 M⁻¹cm⁻¹ | [6][8][9][11] |

| Quantum Yield (φ) | ~0.1 - 0.5 | [6][8][9][10] |

| Fluorescence Lifetime (τ) | ~5.7 ns | [8] |

Common FRET Pairs with TAMRA

TAMRA is frequently paired with donor fluorophores that have emission spectra overlapping with its absorption spectrum. The choice of the donor depends on the specific application and the desired Förster distance (R₀), which is the distance at which FRET efficiency is 50%.[4]

| Donor Fluorophore | Acceptor | Förster Radius (R₀) | References |

| Fluorescein (FAM) | TAMRA | 49 - 56 Å | [4] |

| Cyanine3 (Cy3) | TAMRA | - | [12] |

| GFP | TAMRA | - | [13] |

The FAM-TAMRA pair is one of the most widely used combinations in FRET-based assays, particularly in real-time PCR and nucleic acid hybridization studies.[5][7][10][14]

Experimental Protocols

Accurate and efficient labeling of biomolecules with TAMRA is crucial for successful FRET experiments. The most common method for labeling proteins and nucleic acids involves the use of TAMRA-NHS ester, which reacts with primary amines.[6][15]

Protein Labeling with 5-TAMRA NHS Ester

This protocol provides a general method for labeling proteins with primary amines.

Materials:

-

5-TAMRA NHS ester[15]

-

Protein of interest

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[15]

-

0.1 M Sodium bicarbonate or phosphate buffer (pH 8.3)[15]

-

Desalting column (e.g., Sephadex G-25) or dialysis tubing for purification[15]

Procedure:

-

Prepare TAMRA Stock Solution: Dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[15][16]

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate or phosphate buffer (pH 8.3) to a concentration of 1-10 mg/mL.[15] Ensure the buffer is free of primary amines like Tris or glycine.[15]

-

Labeling Reaction: Add the TAMRA stock solution to the protein solution at a 5-10 molar excess.[15] The optimal molar ratio may need to be determined empirically.[16]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[15][16]

-

Purification: Separate the labeled protein from the unreacted dye using a desalting column, spin column, or dialysis.[15][16]

Nucleic Acid Labeling with TAMRA

TAMRA can be incorporated into oligonucleotides at the 5' or 3' end, or internally.[5] One common method involves the use of an amino-modified oligonucleotide and subsequent labeling with TAMRA-NHS ester.

Materials:

-

Amino-modified oligonucleotide

-

TAMRA NHS ester

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification supplies (e.g., ethanol, sodium acetate, RNase/DNase-free water)

Procedure:

-

Prepare Oligonucleotide: Dissolve the amino-modified oligonucleotide in RNase and DNase-free water. Avoid buffers containing EDTA, phosphate, or acetate.

-

Prepare TAMRA Stock Solution: Prepare a 10 mg/mL solution of TAMRA NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add the TAMRA stock solution to the oligonucleotide solution. The ratio of dye to nucleic acid can be adjusted to achieve the desired labeling efficiency.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.

-

Purification: Purify the labeled nucleic acid by ethanol precipitation to remove unreacted dye.

Applications in Drug Discovery and Research

TAMRA-based FRET assays are widely employed in drug discovery and fundamental research to study molecular interactions and enzyme activity.

Kinase Activity Assays

FRET can be used to monitor the activity of kinases, which are important drug targets. A peptide substrate can be labeled with a donor and TAMRA as the acceptor. In the intact peptide, FRET occurs. Upon phosphorylation by the kinase, a conformational change or cleavage by a subsequent protease can separate the donor and acceptor, leading to a decrease in FRET.

Caption: FRET-based kinase activity assay workflow.

Protease Activity Assays

Similarly, FRET is a powerful tool for monitoring protease activity. A substrate peptide is labeled with a donor and TAMRA, positioned on either side of the protease cleavage site. In the intact state, the proximity of the two fluorophores results in efficient FRET. Upon cleavage of the substrate by a protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.

Caption: Principle of a FRET-based protease activity assay.

High-Throughput Screening (HTS)

The ratiometric and sensitive nature of FRET makes it highly suitable for high-throughput screening of compound libraries to identify potential drug candidates that modulate enzyme activity or protein-protein interactions.[17] Time-resolved FRET (TR-FRET) is an advanced application that uses long-lifetime lanthanide donors to reduce background fluorescence, further enhancing assay sensitivity in HTS formats.[17]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low FRET efficiency | - Donor-acceptor distance is too large. - Poor spectral overlap. - Incorrect dipole orientation. | - Re-engineer the labeled molecules to bring the fluorophores closer. - Choose a different FRET pair with better spectral overlap. - The effect of dipole orientation is often averaged out in solution. |

| High background fluorescence | - Incomplete removal of free dye. - Autofluorescence from biological samples. | - Optimize the purification protocol. - Use appropriate controls and background subtraction. Consider using TR-FRET. |

| Photobleaching | - Excessive exposure to excitation light. | - Use lower laser power. - Use an anti-fading agent. - Choose more photostable dyes. |

Alternatives to TAMRA

While TAMRA is a robust and widely used fluorophore, several alternative dyes with potentially improved photophysical properties are available.

| Dye | Advantages over TAMRA |

| Alexa Fluor 546 | Often brighter and more photostable. |

| Cy3 | Can exhibit higher quantum yield and better photostability in some contexts. |

| ATTO Dyes | Known for enhanced photostability and brightness. ATTO 550 is an alternative to rhodamine dyes. |

| CAL Fluor Dyes | CAL Fluor Red 590 can be used as a replacement for TAMRA.[18] |

The choice of an alternative dye should be based on the specific experimental requirements, including the desired spectral properties, photostability, and cost.[18]

Conclusion

TAMRA remains a cornerstone fluorophore in the field of FRET due to its well-characterized photophysical properties, versatility in labeling various biomolecules, and its successful application in a wide range of biological assays. This guide has provided a detailed overview of the principles of TAMRA in FRET, practical experimental protocols, and its significant role in advancing research and drug discovery. By understanding the fundamentals and a pplying the methodologies outlined here, researchers can effectively harness the power of TAMRA-based FRET to unravel complex biological processes at the molecular level.

References

- 1. people.bu.edu [people.bu.edu]

- 2. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 3. ulab360.com [ulab360.com]

- 4. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 5. genelink.com [genelink.com]

- 6. lifetein.com [lifetein.com]

- 7. TAMRA dye for labeling in life science research [baseclick.eu]

- 8. academic.oup.com [academic.oup.com]

- 9. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. biotium.com [biotium.com]

- 12. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. youdobio.com [youdobio.com]

- 16. interchim.fr [interchim.fr]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. generi-biotech.com [generi-biotech.com]

An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive fluorescent dyes, their chemical principles, and practical applications in biological research and drug development. It is designed to serve as a technical resource for professionals requiring detailed information on the selection, use, and characterization of these essential labeling reagents.

Core Principles of Amine-Reactive Fluorescent Dyes

Amine-reactive fluorescent dyes are synthetic organic molecules that possess a reactive group capable of forming a stable covalent bond with primary amines (-NH2).[1][2][3] In biological contexts, the most common targets for these dyes are the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1] This reactivity makes them invaluable tools for fluorescently labeling proteins, antibodies, peptides, and amine-modified nucleic acids for a wide array of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[2]

The fundamental principle involves the reaction of an electrophilic moiety on the dye molecule with the nucleophilic primary amine on the target biomolecule. This reaction is typically performed under slightly basic conditions (pH 7.5-9.5) to ensure that the primary amine is in its deprotonated, nucleophilic state.[2] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the dye, thereby reducing labeling efficiency.[1]

There are three primary classes of amine-reactive functional groups, each with distinct reactivity and stability characteristics:

-

Succinimidyl Esters (SE) or N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive groups due to their high reactivity towards aliphatic amines and the formation of a stable amide bond.[4][5] The reaction releases N-hydroxysuccinimide as a byproduct. While highly effective, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce labeling efficiency.[6][7]

-

Isothiocyanates (ITC): These reagents react with primary amines to form a stable thiourea linkage.[1] Isothiocyanates, such as fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC), are classic fluorescent labeling reagents. The thiourea bond is generally considered to be slightly less stable than the amide bond formed by NHS esters.[1]

-

Sulfonyl Chlorides (SC): Sulfonyl chlorides are highly reactive and form very stable sulfonamide bonds with primary amines.[1] However, their high reactivity also makes them more susceptible to hydrolysis and less selective, as they can also react with other nucleophiles like phenols, alcohols, and thiols.[3]

Quantitative Data of Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is dictated by the specific application, the available excitation sources and detection systems, and the properties of the dye itself. The following tables summarize the key spectral properties of a selection of commonly used amine-reactive fluorescent dyes.

Table 1: Properties of Common Amine-Reactive Fluorescent Dyes

| Dye | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| FITC (Fluorescein) | Isothiocyanate | 495 | 519-525 | 73,000 - 75,000 | 0.5 - 0.92 |

| TRITC (Tetramethylrhodamine) | Isothiocyanate | 557 | 576 | ~85,000 | - |

| Alexa Fluor 350 | NHS Ester | 346 | 442 | 19,000 | - |

| Alexa Fluor 488 | NHS Ester | 494 | 517 | 73,000 | - |

| Alexa Fluor 555 | NHS Ester | 555 | 565 | 150,000 | - |

| Alexa Fluor 594 | NHS Ester | 590 | 617 | 92,000 | - |

| Alexa Fluor 647 | NHS Ester | 650 | 668 | 270,000 | 0.33 |

| DyLight 488 | NHS Ester | 493 | 518 | 70,000 | - |

| DyLight 550 | NHS Ester | 562 | 576 | 150,000 | - |

| DyLight 594 | NHS Ester | 593 | 618 | 80,000 | - |

| DyLight 650 | NHS Ester | 652 | 672 | 250,000 | - |

| Cy3 | NHS Ester | 550 | 570 | 150,000 | - |

| Cy5 | NHS Ester | 650 | 670 | 250,000 | - |

Data compiled from multiple sources.[2][4][5][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] Exact values may vary depending on the conjugation partner and solvent conditions.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester Dye

This protocol provides a general procedure for labeling proteins with a succinimidyl ester (NHS ester) functionalized fluorescent dye. Optimization may be required for specific proteins and dyes.

Materials:

-

Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Allow the vial of the NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[27]

-

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add the dissolved dye. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[27]

-

-

Purification of the Conjugate:

-

Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored band to elute is the labeled protein; the second, slower-migrating band is the unconjugated dye.

-

Collect the fractions containing the labeled protein.

-

-

Storage:

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage.[27]

-

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine for ensuring the quality and reproducibility of fluorescent conjugates.[28][29]

Procedure:

-

Measure Absorbance:

-

Calculate Protein Concentration:

-

The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

-

CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[6]

-

-

-

Calculate Dye Concentration:

-

The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

-

-

-

Calculate DOL:

-

The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL for antibodies is typically between 2 and 10.[6]

Protocol for Immunofluorescence Staining of Cells

This protocol outlines a general procedure for indirect immunofluorescence staining of cultured cells using a fluorescently labeled secondary antibody.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody (unlabeled)

-

Fluorescently labeled secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Fixation:

-

Rinse the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular antigens):

-

Incubate the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal concentration.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Visualization:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Mandatory Visualizations

Caption: Reaction mechanisms of common amine-reactive fluorescent dyes.

References

- 1. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 7. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]

- 8. ulab360.com [ulab360.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Invitrogen™ Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 12. genecopoeia.com [genecopoeia.com]

- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 14. interchim.fr [interchim.fr]

- 15. Thermo Scientific DyLight 680 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. glpbio.com [glpbio.com]

- 19. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - US [thermofisher.com]

- 20. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 21. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 22. FluoroFinder [app.fluorofinder.com]

- 23. Extinction Coefficient [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 24. isogen-lifescience.com [isogen-lifescience.com]

- 25. pdf.dutscher.com [pdf.dutscher.com]

- 26. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. NHS ester protocol for labeling proteins [abberior.rocks]

- 28. tools.thermofisher.com [tools.thermofisher.com]

- 29. support.nanotempertech.com [support.nanotempertech.com]

- 30. info.gbiosciences.com [info.gbiosciences.com]

A Technical Guide to Labeling Primary Amines with TAMRA-PEG4-COOH

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of TAMRA-PEG4-COOH, a fluorescent labeling reagent, and its application in the covalent modification of primary amines. It covers the fundamental chemical properties, a detailed reaction mechanism, experimental protocols, and key applications relevant to research and drug development.

Introduction to this compound

This compound is a bifunctional molecule designed for fluorescently labeling biomolecules. It consists of three key components:

-

TAMRA (Tetramethylrhodamine): A bright, red-fluorescent dye widely used in biological research due to its high quantum yield and photostability.

-

PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. This linker enhances the water solubility of the molecule and the resulting conjugate, reduces potential steric hindrance between the dye and the target molecule, and minimizes non-specific binding.

-

COOH (Carboxylic Acid): A terminal carboxyl group that serves as the reactive handle for conjugation. This group can be activated to react with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine residues or the N-terminus), amine-modified oligonucleotides, and other molecules to form a stable amide bond.[1][2]

The combination of these features makes this compound a versatile tool for creating fluorescently labeled conjugates for various applications, including immunoassays, fluorescence microscopy, flow cytometry, and drug delivery studies.

Physicochemical and Spectroscopic Properties

The quantitative data for this compound are summarized in the table below, providing essential information for experimental design and execution.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₃N₃O₁₀ | [2] |

| Molecular Weight | 677.8 g/mol | [2][3] |

| CAS Number | 1909223-02-4 | [2] |

| Excitation Maximum (λex) | ~553 nm | [2][4] |

| Emission Maximum (λem) | ~575 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | [2][4] |

| Purity | ≥98% | [2] |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Storage Conditions | -20°C, desiccated, protected from light | [1][2] |

Reaction Mechanism: Amide Bond Formation

The labeling of a primary amine with this compound does not occur spontaneously. The carboxylic acid group must first be activated to a more reactive species to facilitate nucleophilic attack by the amine. A common and efficient method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

The process can be summarized in two main steps:

-

Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of NHS stabilizes it by converting it into a more stable, yet still highly reactive, NHS ester.

-

Conjugation: The primary amine on the target molecule attacks the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond.

References

The Versatility of Rhodamine Dyes in Biological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodamine dyes, a class of highly fluorescent xanthene-based compounds, are indispensable tools in modern biological research and drug development. Their exceptional brightness, photostability, and tunable photophysical properties make them ideal for a wide array of applications, from high-resolution imaging of subcellular structures to the sensitive detection of key biological molecules. This technical guide provides an in-depth overview of the fundamental applications of rhodamine dyes, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Applications in Biological Sciences

Rhodamine dyes are workhorses in fluorescence microscopy, flow cytometry, and the development of biosensors.[1] Their utility stems from their ability to be conjugated to various biomolecules, such as antibodies and peptides, without significantly compromising their biological activity.[2] This allows for the specific labeling and tracking of proteins, organelles, and other cellular components.

Quantitative Data: Photophysical Properties of Common Rhodamine Dyes

The selection of a suitable rhodamine derivative is critical for successful experimentation and depends on its specific photophysical properties. The following table summarizes key quantitative data for some of the most commonly used rhodamine dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |

| Rhodamine B | 545 | 566 | 106,000 | 0.49 - 0.70 | Ethanol |

| Rhodamine 6G | 528 | 551 | 116,000 | 0.95 | Ethanol |

| TRITC | 557 | 576 | Not widely reported | Not widely reported | DMSO |

| Rhodamine 123 | 505 | 525 | 85,200 | 0.90 | Ethanol |

Data compiled from multiple sources.[3][4][5][6][7] Note that photophysical properties can vary depending on the solvent and local environment.

Key Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable results. The following sections provide step-by-step methodologies for common applications of rhodamine dyes.

Immunofluorescence Staining using a TRITC-Conjugated Secondary Antibody

This protocol outlines the indirect immunofluorescence staining of a target protein in cultured cells using a primary antibody and a TRITC-conjugated secondary antibody.

Materials:

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

-

Primary antibody specific to the target protein

-

TRITC-conjugated secondary antibody

-

Mounting medium with an anti-fade reagent (e.g., DAPI for nuclear counterstaining)

Procedure:

-

Cell Culture and Fixation: Grow cells on sterile coverslips to the desired confluency. Wash the cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes. For membrane-associated proteins, this step may be omitted or a milder detergent used.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[8]

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the TRITC-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[9]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for TRITC (Excitation: ~557 nm, Emission: ~576 nm).

Mitochondrial Staining with Rhodamine 123

Rhodamine 123 is a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner, making it an excellent probe for mitochondrial localization and health.[6][10]

Materials:

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium

-

PBS

Procedure:

-

Cell Preparation: Culture cells to the desired density in a suitable culture vessel (e.g., chambered slides, multi-well plates).

-

Staining Solution Preparation: Prepare a working solution of Rhodamine 123 by diluting the stock solution in cell culture medium to a final concentration of 1-10 µg/mL.

-

Staining: Remove the culture medium from the cells and add the Rhodamine 123 working solution. Incubate for 15-30 minutes at 37°C.[11]

-

Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium.

-

Imaging: Immediately image the cells using a fluorescence microscope with a filter set appropriate for Rhodamine 123 (Excitation: ~505 nm, Emission: ~525 nm).

F-Actin Staining with Rhodamine Phalloidin

Rhodamine phalloidin is a conjugate of the fungal toxin phalloidin and a rhodamine dye, which specifically binds to filamentous actin (F-actin), allowing for the visualization of the cytoskeleton.

Materials:

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Rhodamine phalloidin stock solution

-

BSA (Bovine Serum Albumin)

Procedure:

-

Cell Fixation: Fix cells with 4% PFA for 10 minutes at room temperature.

-

Washing: Wash cells three times with PBS.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Washing: Wash cells three times with PBS.

-

Staining: Dilute the rhodamine phalloidin stock solution in PBS containing 1% BSA to the manufacturer's recommended concentration. Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.

-

Washing: Wash cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope with the appropriate filter set for the rhodamine conjugate.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for understanding and communication. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows involving rhodamine dyes.

Rhodamine-Based Biosensor for Ferric Iron (Fe³⁺) Detection

Many rhodamine-based sensors for metal ions operate on a "turn-on" mechanism, where the presence of the ion induces a conformational change in the dye, leading to a significant increase in fluorescence.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

- 3. Rhodamine B - Wikipedia [en.wikipedia.org]

- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Rhodamine 123 - Wikipedia [en.wikipedia.org]

- 7. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]

- 8. oldresearch.unityhealth.to [oldresearch.unityhealth.to]